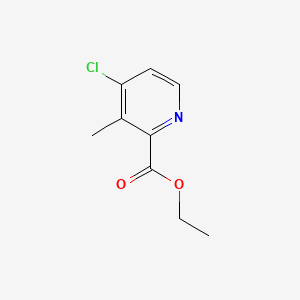

Ethyl 4-chloro-3-methylpicolinate

Description

Ethyl 4-chloro-3-methylpicolinate (CAS 1261564-12-8) is a chlorinated picolinate ester with the molecular formula C₉H₁₀ClNO₂. It belongs to the pyridinecarboxylate family, characterized by a pyridine ring substituted with a chlorine atom at position 4, a methyl group at position 3, and an ethyl ester at position 2. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactive chlorine substituent and ester functionality, which facilitate further derivatization .

Properties

IUPAC Name |

ethyl 4-chloro-3-methylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-3-13-9(12)8-6(2)7(10)4-5-11-8/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXKPCHANVYTJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CC(=C1C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90717271 | |

| Record name | Ethyl 4-chloro-3-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261564-12-8 | |

| Record name | Ethyl 4-chloro-3-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-3-methylpicolinate typically involves the esterification of 4-chloro-3-methylpicolinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-chloro-3-methylpicolinate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Substitution: Formation of 4-amino-3-methylpicolinate derivatives.

Oxidation: Conversion to 4-chloro-3-methylpicolinic acid.

Reduction: Formation of 4-chloro-3-methylpicolinyl alcohol.

Scientific Research Applications

Ethyl 4-chloro-3-methylpicolinate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

Industry: Utilized in the development of agrochemicals and as a building block for more complex organic molecules

Mechanism of Action

The mechanism of action of ethyl 4-chloro-3-methylpicolinate involves its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-chloro-3-methylpicolinate shares structural and functional similarities with several picolinate derivatives. Below is a detailed analysis of key analogs, emphasizing substituent effects on properties and applications.

Structural Analogs and Similarity Scores

| CAS Number | Compound Name | Molecular Formula | Substituent Positions | Similarity Score | Key Differences |

|---|---|---|---|---|---|

| 1261564-12-8 | This compound | C₉H₁₀ClNO₂ | 4-Cl, 3-Me, 2-EtO | Reference (1.00) | — |

| 24484-93-3 | Ethyl 4-chloro-5-methylpicolinate | C₉H₁₀ClNO₂ | 4-Cl, 5-Me, 2-EtO | 0.97 | Methyl at C5 |

| 1261739-13-2 | Mthis compound | C₈H₈ClNO₂ | 4-Cl, 3-Me, 2-MeO | 0.85 | Methyl ester |

| 91867-42-4 | Ethyl 4-amino-3,5,6-trichloropicolinate | C₈H₇Cl₃N₂O₂ | 4-NH₂, 3,5,6-Cl, 2-EtO | 0.98 | Amino, three Cl |

| 350601-39-7 | Methyl 4-amino-3,6-dichloropicolinate | C₇H₆Cl₂N₂O₂ | 4-NH₂, 3,6-Cl, 2-MeO | 0.96 | Amino, two Cl |

Data sourced from structural similarity databases and synthesis studies

Key Comparative Insights

Substituent Position and Reactivity

- Mthis compound (0.85 similarity) : Replacement of the ethyl ester with a methyl ester decreases lipophilicity (logP ~1.2 vs. ~1.8 for ethyl), impacting bioavailability in agrochemical formulations .

Functional Group Modifications

- Amino-Substituted Analogs (0.96–0.98 similarity): Compounds like Ethyl 4-amino-3,5,6-trichloropicolinate exhibit reduced electrophilicity due to the electron-donating amino group, making them less reactive in halogenation but more suitable as ligands or pharmacophores .

Chlorination Patterns

Biological Activity

Ethyl 4-chloro-3-methylpicolinate (EMPC) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biocatalysis. This article explores the biological activity of EMPC, focusing on its enzymatic interactions, antifungal properties, and applications in asymmetric synthesis.

Chemical Structure and Properties

EMPC is a derivative of picolinic acid, characterized by the presence of a chloro and a methyl group at specific positions on the pyridine ring. Its structural formula is represented as:

This compound's unique structure contributes to its reactivity and biological activity.

Enzymatic Activity

Research indicates that EMPC can interact with various enzymes, influencing their kinetic properties. One study highlighted the kinetic behavior of enzymes involved in the biotransformation of EMPC. The compound was shown to be a substrate for carbonyl reductases, which catalyze the reduction of carbonyl groups in various substrates.

Table 1: Kinetic Parameters of Enzyme Interactions with EMPC

| Enzyme | Km (mM) | kcat (s⁻¹) | Reaction Conditions |

|---|---|---|---|

| Carbonyl Reductase | 20.9 | 56.1 | pH 7.0, 30 °C |

| Glucose Dehydrogenase | - | - | Co-substrate: Glucose |

The study demonstrated that at optimal conditions (pH 7.0 and 30 °C), high yields of reduced products were achieved, indicating that EMPC can serve as an effective substrate for enzymatic reactions .

Antifungal Activity

EMPC has been evaluated for its antifungal properties against various pathogens. A series of studies reported moderate to good antifungal activity when tested against common fungal strains such as Candida albicans and Aspergillus niger.

Table 2: Antifungal Activity of EMPC

| Fungal Strain | Zone of Inhibition (mm) | Standard Drug Comparison |

|---|---|---|

| Candida albicans | 15 | Fluconazole |

| Aspergillus niger | 12 | Fluconazole |

These findings suggest that EMPC may have potential applications in developing antifungal agents, particularly in combination therapies where resistance to standard treatments is a concern .

Case Studies

- Bioreduction Studies : A notable case involved the use of recombinant Escherichia coli expressing carbonyl reductase for the bioreduction of EMPC derivatives. The study reported yields exceeding 90% under optimized conditions, showcasing the compound's utility in asymmetric synthesis .

- Proteomics and Enzyme Kinetics : Another research effort integrated proteomics with enzyme kinetics to explore how EMPC affects protein expression levels in melanoma cells. The results indicated that EMPC could modulate enzyme activities related to cell survival, suggesting potential therapeutic applications in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.